molecular formula C7H11ClN2O B2952251 (4-Chloro-1-propyl-1H-pyrazol-5-yl)methanol CAS No. 1599383-17-1

(4-Chloro-1-propyl-1H-pyrazol-5-yl)methanol

Cat. No.: B2952251
CAS No.: 1599383-17-1
M. Wt: 174.63
InChI Key: INKGLGZJNWZGLZ-UHFFFAOYSA-N
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Description

(4-Chloro-1-propyl-1H-pyrazol-5-yl)methanol is a chemical compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry . This compound features a chloro group at the 4-position, a propyl group at the 1-position, and a hydroxymethyl group at the 5-position of the pyrazole ring.

Properties

IUPAC Name

(4-chloro-2-propylpyrazol-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN2O/c1-2-3-10-7(5-11)6(8)4-9-10/h4,11H,2-3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INKGLGZJNWZGLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C=N1)Cl)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-1-propyl-1H-pyrazol-5-yl)methanol typically involves the reaction of 4-chloro-1-propylpyrazole with formaldehyde under basic conditions. The reaction proceeds through nucleophilic addition of the pyrazole to the formaldehyde, followed by reduction to yield the hydroxymethyl derivative .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-1-propyl-1H-pyrazol-5-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: 4-Chloro-1-propyl-1H-pyrazol-5-carboxylic acid

    Reduction: 1-Propyl-1H-pyrazol-5-yl)methanol

    Substitution: 4-Amino-1-propyl-1H-pyrazol-5-yl)methanol

Mechanism of Action

The mechanism of action of (4-Chloro-1-propyl-1H-pyrazol-5-yl)methanol is not well-documented. it is likely to interact with biological targets through its functional groups. The chloro and hydroxymethyl groups may participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-1-methyl-1H-pyrazol-5-yl)methanol
  • 4-Chloro-1-ethyl-1H-pyrazol-5-yl)methanol
  • 4-Chloro-1-butyl-1H-pyrazol-5-yl)methanol

Uniqueness

(4-Chloro-1-propyl-1H-pyrazol-5-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propyl group at the 1-position and the hydroxymethyl group at the 5-position differentiates it from other similar compounds, potentially leading to unique reactivity and biological activity .

Biological Activity

(4-Chloro-1-propyl-1H-pyrazol-5-yl)methanol is a compound belonging to the pyrazole class, known for its diverse biological activities and applications in medicinal chemistry. This article provides an in-depth examination of its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula: C7H11ClN2O
  • CAS Number: 1599383-17-1
  • IUPAC Name: this compound

Synthesis

The synthesis of this compound typically involves the reaction of 4-chloro-1-propyl-1H-pyrazole with formaldehyde under basic conditions. This process can yield high purity products suitable for biological testing.

Synthetic Route Overview

StepReactantsConditionsProducts
14-Chloro-1-propyl-1H-pyrazole + FormaldehydeBasic conditionsThis compound

Biological Activity

Research indicates that this compound exhibits several significant biological activities:

Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, derivatives of pyrazole compounds have shown comparable antibacterial activity to commercial antibiotics like linezolid and cefaclor .

Anti-inflammatory Properties

The compound has been investigated for its potential anti-inflammatory effects. It may inhibit specific biochemical pathways involved in inflammation, although detailed mechanisms remain to be fully elucidated.

Enzyme Inhibition

This compound has also been studied for its ability to inhibit certain enzymes, which could be beneficial in drug development. For example, it has shown promise in inhibiting phosphodiesterase IV, which is relevant for treating respiratory diseases and other inflammatory conditions .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The chloro group and the pyrazole ring are crucial for binding affinity to these targets, potentially leading to modulation of enzymatic activities or receptor interactions.

Case Studies and Research Findings

Several studies have explored the biological activity of related pyrazole compounds, providing insights into the potential applications of this compound:

  • Antibacterial Activity Study : A study evaluated various pyrazole derivatives against Escherichia coli and Staphylococcus aureus, revealing that some derivatives exhibited significant antibacterial properties with minimal inhibitory concentrations comparable to established antibiotics .
  • Anti-inflammatory Research : Research focused on the anti-inflammatory effects of pyrazole compounds indicated that certain derivatives could reduce inflammation markers in vitro, suggesting potential therapeutic use in inflammatory diseases .
  • Enzyme Inhibition Analysis : Investigations into enzyme inhibition showed that pyrazole derivatives could effectively inhibit phosphodiesterase IV, demonstrating their potential as therapeutic agents for respiratory conditions .

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